(1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carboxylic acid
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Overview
Description
(1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative known for its unique structural features and potential applications in various fields. This compound is characterized by a cyclopropane ring substituted with a prop-1-en-1-yl group and a carboxylic acid functional group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethyl-3-(prop-1-en-1-yl)cyclopropane with a carboxylating agent under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation processes using advanced reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high production rates and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropane ring or the prop-1-en-1-yl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the cyclopropane ring provides structural rigidity. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropane derivatives with different substituents, such as:
- (1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carboxylate
- (1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-methanol
Uniqueness
What sets (1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carboxylic acid apart is its specific combination of a cyclopropane ring with a prop-1-en-1-yl group and a carboxylic acid functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
249766-02-7 |
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Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(1R,3R)-2,2-dimethyl-3-prop-1-enylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-4-5-6-7(8(10)11)9(6,2)3/h4-7H,1-3H3,(H,10,11)/t6-,7+/m1/s1 |
InChI Key |
TWVXKMAAHORTPL-RQJHMYQMSA-N |
Isomeric SMILES |
CC=C[C@@H]1[C@H](C1(C)C)C(=O)O |
Canonical SMILES |
CC=CC1C(C1(C)C)C(=O)O |
Origin of Product |
United States |
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